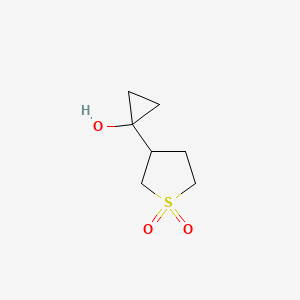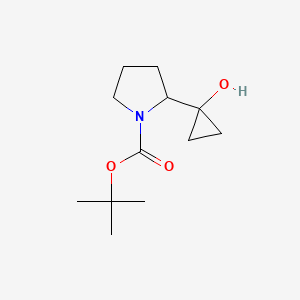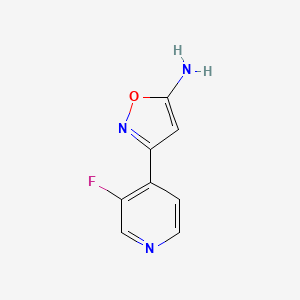
Tert-butyl (2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a methanesulfonylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(4-methanesulfonylphenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a methyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group in peptide synthesis to protect amine functionalities.
- Employed in the synthesis of complex organic molecules due to its stability and ease of removal.
Biology:
- Studied for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
Medicine:
- Investigated for its potential use in developing prodrugs that can be activated in specific biological environments.
Industry:
- Used in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate involves its ability to form stable covalent bonds with amine groups. This property makes it an effective protecting group in organic synthesis. The compound can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the protected amine.
Comparación Con Compuestos Similares
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
Comparison:
- tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate is unique due to the presence of the methanesulfonylphenyl group, which imparts distinct chemical properties.
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate has additional hydroxymethyl groups, making it more hydrophilic.
- tert-butyl N-(4-hydroxycyclohexyl)carbamate contains a cyclohexyl group, which affects its steric properties and reactivity.
This detailed article provides a comprehensive overview of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H21NO5S |
|---|---|
Peso molecular |
315.39 g/mol |
Nombre IUPAC |
tert-butyl N-[2-hydroxy-1-(4-methylsulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(17)15-12(9-16)10-5-7-11(8-6-10)21(4,18)19/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
Clave InChI |
CECZTCFUFHKCSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)





![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)

![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

